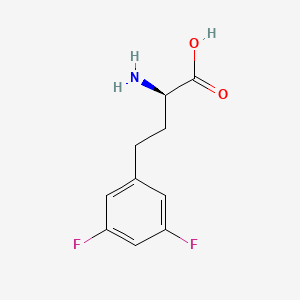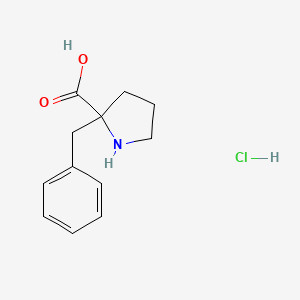
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary aromatic amine. This compound is characterized by the presence of a methoxy group (-OCH₃) and a piperazine ring attached to the aniline structure. It is commonly used in scientific research and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group, resulting in 4-aminobenzenemethanol.
Methylation: The amino group is methylated to form 2-methoxy-4-aminobenzenemethanol.
Piperazine Addition: Piperazine is added to the compound to form 2-methoxy-4-(piperazin-1-yl)aniline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso-2-methoxy-4-(piperazin-1-yl)aniline and nitro-2-methoxy-4-(piperazin-1-yl)aniline.
Reduction: 2-Methoxy-4-(piperazin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases. Additionally, it is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism by which 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is similar to other compounds containing the aniline and piperazine structures. Some of these similar compounds include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
2-Methoxy-4-(4-phenylpiperazin-1-yl)aniline
2-Methoxy-4-(4-ethylpiperazin-1-yl)aniline
These compounds differ in their substituents on the piperazine ring, which can affect their chemical properties and biological activities. This compound is unique in its combination of methoxy and piperazine groups, which contribute to its distinct reactivity and applications.
Propriétés
IUPAC Name |
2-methoxy-4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQRMTOVLIEMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl](/img/structure/B8097594.png)







